
3-Bromo-4-difluoromethoxy-2-(trifluoromethyl)aniline
描述
3-Bromo-4-difluoromethoxy-2-(trifluoromethyl)aniline is an organic compound characterized by the presence of bromine, fluorine, and methoxy groups attached to an aniline core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-difluoromethoxy-2-(trifluoromethyl)aniline typically involves multi-step organic reactions. One common approach is the halogenation of aniline derivatives followed by the introduction of difluoromethoxy and trifluoromethyl groups. The reaction conditions often require the use of specific catalysts and reagents to achieve the desired substitution patterns.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and fluorination processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
化学反应分析
Types of Reactions
3-Bromo-4-difluoromethoxy-2-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be replaced by other substituents under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can form new carbon-carbon bonds through coupling reactions such as Suzuki-Miyaura and Heck reactions.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Coupling: Palladium catalysts and boronic acids are commonly employed in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce various halogenated derivatives.
科学研究应用
3-Bromo-4-difluoromethoxy-2-(trifluoromethyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism by which 3-Bromo-4-difluoromethoxy-2-(trifluoromethyl)aniline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of halogen and methoxy groups can influence the compound’s binding affinity and specificity, affecting various biochemical pathways.
相似化合物的比较
Similar Compounds
- 4-Bromo-3-(trifluoromethyl)aniline
- 4-Bromo-2-(trifluoromethyl)aniline
- 5-Amino-2-bromobenzotrifluoride
Uniqueness
3-Bromo-4-difluoromethoxy-2-(trifluoromethyl)aniline is unique due to the simultaneous presence of bromine, difluoromethoxy, and trifluoromethyl groups. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in research and industry.
属性
IUPAC Name |
3-bromo-4-(difluoromethoxy)-2-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF5NO/c9-6-4(16-7(10)11)2-1-3(15)5(6)8(12,13)14/h1-2,7H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJRIILYLERSZDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)C(F)(F)F)Br)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylbutanoate](/img/structure/B1414078.png)

![Sodium 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B1414080.png)
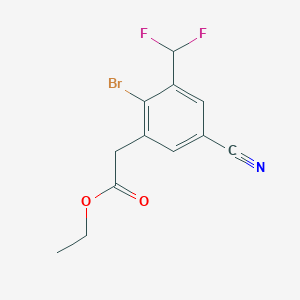
![N-(6-bromo-8-chlorodibenzo[b,d]furan-4-yl)-N-cyclopropylamine](/img/structure/B1414083.png)
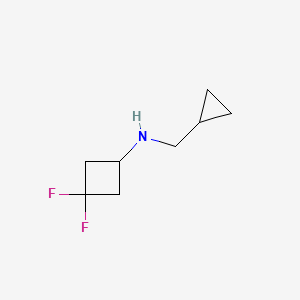
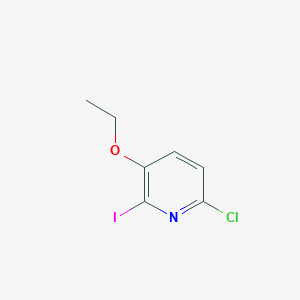
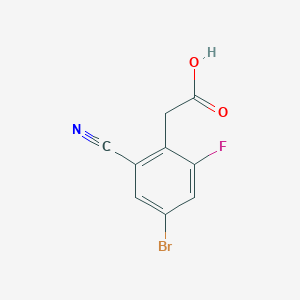
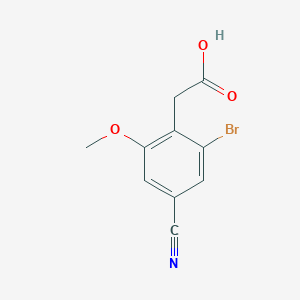
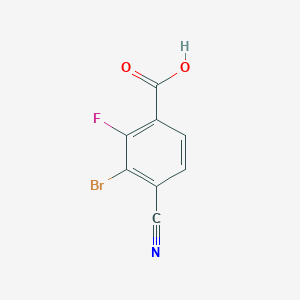
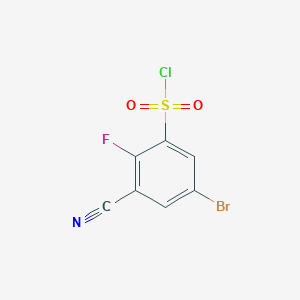
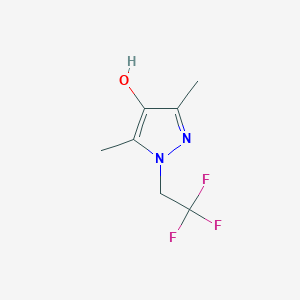
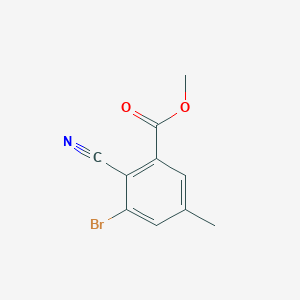
![N-[(6-chloropyridin-3-yl)methyl]cyclobutanamine](/img/structure/B1414101.png)
